molecular formula C16H25ClN4O2 B2820614 Tert-butyl 3-[[(5-chloropyrazin-2-yl)methyl-methylamino]methyl]pyrrolidine-1-carboxylate CAS No. 2378501-42-7

Tert-butyl 3-[[(5-chloropyrazin-2-yl)methyl-methylamino]methyl]pyrrolidine-1-carboxylate

Cat. No.: B2820614
CAS No.: 2378501-42-7
M. Wt: 340.85
InChI Key: QRCQCUCSSHXWLR-UHFFFAOYSA-N
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Description

“Tert-butyl 3-[[(5-chloropyrazin-2-yl)methyl-methylamino]methyl]pyrrolidine-1-carboxylate” is a chemical compound with the IUPAC name "tert-butyl 3-((((5-chloropyrazin-2-yl)methyl)(methyl)amino)methyl)pyrrolidine-1-carboxylate" . It has a molecular weight of 340.85 .


Molecular Structure Analysis

The InChI code for this compound is "1S/C16H25ClN4O2/c1-16(2,3)23-15(22)21-6-5-12(10-21)9-20(4)11-13-7-19-14(17)8-18-13/h7-8,12H,5-6,9-11H2,1-4H3" . This code provides a detailed description of the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 340.85 . The physical form of this compound is oil .

Scientific Research Applications

Synthesis and Characterization

  • Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids Synthesis :
    • A study by Iminov et al. (2015) discusses the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, leading to the synthesis of fluorinated pyrazole-4-carboxylic acids. This indicates a method for modifying similar compounds for potential applications in various fields (Iminov et al., 2015).

Biological Activities

  • Inhibition of Photosynthetic Electron Transport :
    • Vicentini et al. (2005) synthesized new pyrazoles and evaluated them as potential inhibitors of photosynthetic electron transport. This suggests a potential use for similar pyrrolidine derivatives in the study of photosynthesis and as herbicides (Vicentini et al., 2005).
    • Doležal et al. (2010) synthesized pyrazinamide analogues and evaluated their ability to inhibit photosynthetic electron transport, suggesting potential agrochemical applications for similar compounds (Doležal et al., 2010).

Chemical Properties and Reactions

  • Site of Lithiation in Pyridine Derivatives :
    • Smith et al. (2013) studied the lithiation of N-(pyridin-3-ylmethyl)pivalamide and related compounds. Insights from this study could be applicable to understanding the reactivity and modification possibilities of tert-butyl pyrrolidine derivatives (Smith et al., 2013).

Polymer Synthesis

  • Synthesis of Aromatic Polyamides :
    • Yang et al. (1999) synthesized aromatic polyamides using tert-butylhydroquinone derivatives, indicating potential applications of tert-butyl pyrrolidine derivatives in polymer science (Yang et al., 1999).

Drug Synthesis and Evaluation

  • Antitumor Evaluation of Pyrazole Derivatives :
    • Da Silva et al. (2020) reported on the synthesis of N-arylpyrazole derivatives and their evaluation as potential agents for ovarian cancer. This demonstrates the potential therapeutic applications of structurally similar compounds (Da Silva et al., 2020).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

tert-butyl 3-[[(5-chloropyrazin-2-yl)methyl-methylamino]methyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25ClN4O2/c1-16(2,3)23-15(22)21-6-5-12(10-21)9-20(4)11-13-7-19-14(17)8-18-13/h7-8,12H,5-6,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCQCUCSSHXWLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CN(C)CC2=CN=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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